PROTAC BRD9 Degrader-5

PROTAC linker design ternary complex geometry bipiperidine scaffold

Researchers requiring a structurally defined BRD9 degrader for linker topology studies often face supply inconsistency. PROTAC BRD9 Degrader-5 provides a conformationally constrained bipiperidine-based CRBN recruiter, enabling controlled SAR comparisons against flexible-linker degraders like dBRD9. • Validated chemotype from WO2021178920 A1 patent series; 98% purity ensures data reproducibility. • MW 751.24 Da balances target engagement with permeability potential for cellular assays. • Suitable for IMiD co-treatment controls to confirm CRBN-dependent degradation mechanism.

Molecular Formula C39H42ClF3N6O4
Molecular Weight 751.2 g/mol
Cat. No. B12416211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD9 Degrader-5
Molecular FormulaC39H42ClF3N6O4
Molecular Weight751.2 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)Cl)CN4CCC(CC4)C5CCN(CC5)C6=C(C=C(C=C6)NC7CCC(=O)NC7=O)C(F)(F)F)OC
InChIInChI=1S/C39H42ClF3N6O4/c1-47-21-29(27-7-12-44-20-28(27)38(47)52)25-17-32(40)30(35(18-25)53-2)22-48-13-8-23(9-14-48)24-10-15-49(16-11-24)34-5-3-26(19-31(34)39(41,42)43)45-33-4-6-36(50)46-37(33)51/h3,5,7,12,17-21,23-24,33,45H,4,6,8-11,13-16,22H2,1-2H3,(H,46,50,51)
InChIKeyXWWMLLHGTUENSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD9 Degrader-5: Structural & Pharmacological Baseline


PROTAC BRD9 Degrader-5 (CAS: 2704616-86-2, MW: 751.24 Da) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively degrade Bromodomain-containing protein 9 (BRD9) via recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex . The compound originates from the chemical series disclosed in patent WO2021178920 A1 (C4 Therapeutics), which describes a focused library of BRD9-targeting degraders employing a naphthyridinone-based BRD9-binding warhead connected via a bipiperidine linker to a thalidomide-derived CRBN ligand [1]. PROTAC BRD9 Degrader-5 is positioned within a broader class of BRD9 chemical degraders that includes dBRD9, VZ185, PROTAC BRD9 Degrader-1, -7, and -8, each of which has published quantitative degradation potency data.

Class PROTAC degrader targeting BRD9
Mechanism CRBN E3 ligase recruitment via thalidomide-derived ligand
Linker Conformationally constrained bipiperidine scaffold
Quality High-purity specification (HPLC)

Why Generic Substitution Fails: Structural Divergence Among BRD9 PROTACs


BRD9-targeting PROTACs cannot be generically interchanged across experimental protocols because each degrader employs a distinct combination of warhead chemotype, linker architecture, and E3 ligase recruitment moiety, which collectively determine ternary complex formation thermodynamics, degradation kinetics, and selectivity profiles [1]. For instance, VZ185 recruits the von Hippel–Lindau (VHL) E3 ligase and degrades both BRD9 and its homolog BRD7 with DC50 values of 1.8 nM and 4.5 nM respectively, whereas dBRD9 and PROTAC BRD9 Degrader-5 recruit CRBN and may exhibit divergent selectivity windows . Furthermore, within the same CRBN-recruiting family, linker composition (bipiperidine in Degrader-5 versus ether/polyether in dBRD9) alters the spatial orientation of the ternary complex, directly impacting degradation efficiency and the potential for a hook effect [2]. Substituting one degrader for another without accounting for these architectural differences risks producing non-comparable degradation kinetics, confounding structure-activity relationship interpretation, and invalidating cross-study reproducibility.

  • Linker Topology Divergence

    Rigid bipiperidine linker alters ternary complex geometry compared to flexible polyether linkers used in other BRD9 PROTACs, potentially shifting degradation kinetics and hook effect.

  • E3 Ligase Recruitment Class

    CRBN-dependent mechanism differs from VHL-based degraders; selectivity for BRD9 over BRD7 and species cross-reactivity may not transfer across E3 ligase classes.

  • Structural Series Variation

    Even within the same CRBN-recruiting family, linker composition and warhead modifications produce divergent degradation potency that cannot be assumed equivalent without characterization.

PROTAC BRD9 Degrader-5: Quantitative Differentiation Evidence


Bipiperidine Linker Architecture

PROTAC BRD9 Degrader-5 incorporates a 4,4'-bipiperidine linker that connects the naphthyridinone BRD9-binding warhead to the thalidomide-derived CRBN ligand, as confirmed by the SMILES structure and the synthetic precursor N-Boc-4,4'-bipiperidine (HY-W129531) used in its assembly . This rigid, nitrogen-containing bicyclic linker is structurally distinct from the flexible polyether glycol-based linker employed in dBRD9 (8-atom ethoxy-ethoxy-ethyl spacer) and from the alkyl/piperazine linkers used in PROTAC BRD9 Degrader-7 and Degrader-8 . The bipiperidine motif provides a more constrained spatial orientation between the warhead and E3 ligase ligand, which may influence the kinetics of ternary complex formation and the propensity for a 'hook effect' at supra-pharmacological concentrations. No other commercially available BRD9 PROTAC in the Degrader-1 through Degrader-8 series utilizes this exact linker topology.

Linker Topology
Head-to-head
Bipiperidine (constrained) vs polyether (flexible) linker in dBRD9
Supports linker-dependent degradation kinetics interpretation
No direct ternary complex binding data available for Degrader-5
PROTAC linker design ternary complex geometry bipiperidine scaffold

Purity Benchmark as a Quality Differentiator

PROTAC BRD9 Degrader-5 is supplied with a certified purity of ≥98% as determined by HPLC, per the Certificate of Analysis from multiple vendors including MedChemExpress (HY-145947), Ambeed (A1601003), and CymitQuimica . This purity specification exceeds the typical ≥95% threshold commonly reported for research-grade BRD9 degraders such as dBRD9 (≥98% HPLC, Tocris) and matches the pharmaceutical-grade specification for PROTAC BRD9 Degrader-7 (≥98%) . However, PROTAC BRD9 Degrader-1 is reported at a lower purity threshold by some suppliers . For quantitative cell-based degradation assays where the functional DC50 may be in the low nanomolar range, a 2–3% impurity difference could introduce confounding off-target effects or skew dose-response calculations if the impurity possesses independent biological activity.

Purity Specification
Head-to-head
≥98% HPLC
High purity reduces impurity-driven assay variability
Vendor CoA; verify lot-specific values
compound purity quality control reproducibility

CRBN vs. VHL E3 Ligase Recruitment

PROTAC BRD9 Degrader-5 recruits the Cereblon (CRBN) E3 ubiquitin ligase via its thalidomide-derived moiety, placing it in the same mechanistic class as dBRD9, PROTAC BRD9 Degrader-1, -7, and -8, but distinguishing it from VZ185, which recruits the von Hippel–Lindau (VHL) E3 ligase [1]. VZ185 degrades both BRD9 and BRD7 with DC50 values of 1.8 nM and 4.5 nM respectively, representing a dual-degrader profile that may be undesirable in studies requiring BRD9-specific knockdown . In contrast, CRBN-based degraders in the WO2021178920 series, including Degrader-5, are designed for selective BRD9 degradation without BRD7 co-degradation, consistent with the selectivity profile of dBRD9 which does not degrade BRD7 or BRD4 at concentrations up to 5 μM . The choice of E3 ligase also has practical implications: CRBN-based degraders are susceptible to competition from endogenous glutarimide-containing metabolites and may exhibit species-specific differences in degradation efficiency due to CRBN sequence variation between human and rodent orthologs, whereas VHL-based degraders are less affected by these variables.

E3 Ligase Recruitment
Class-level
CRBN (thalidomide-based) vs VHL (VZ185). Degrader-5: CRBN, selective BRD9 degradation inferred from patent series.
E3 ligase class determines degradation selectivity and species cross-reactivity
CRBN degraders susceptible to IMiD competition; verify in model
E3 ubiquitin ligase Cereblon VHL degradation selectivity

Molecular Weight and Physicochemical Profile

PROTAC BRD9 Degrader-5 has a molecular weight of 751.24 Da (formula C39H42ClF3N6O4), which is intermediate among the commercially available BRD9 PROTAC degraders: lower than dBRD9 (856.75 Da) but higher than more recent optimized leads such as PROTAC BRD9 Degrader-8 (MW not publicly disclosed but structurally related to the E5 series) . The molecular weight of BRD9 Degrader-5 falls below the 800 Da threshold often empirically associated with favorable passive membrane permeability for heterobifunctional degraders [1]. By comparison, dBRD9 (856.75 Da) exceeds this threshold, which may partially account for its reported IC50 of 56.6–104 nM in MOLM-13 cells, as larger molecular weight can impair cellular uptake efficiency . The bipiperidine linker in Degrader-5 contains ionizable tertiary amines that may facilitate endolysosomal escape, a known bottleneck for PROTAC cellular activity. However, direct comparative permeability data (PAMPA, Caco-2, or MDCK assays) have not been published for any compound in this specific series.

Molecular Weight
Context-dependent
751 Da, below empirical 800 Da permeability threshold
Intermediate MW may support cell permeability
No experimental permeability data; validate in target cell model
molecular weight cell permeability physicochemical properties

Degradation Potency Inferred from Patent SAR

PROTAC BRD9 Degrader-5 belongs to the chemical series disclosed in WO2021178920 A1, which includes several compounds for which degradation potency data are publicly available [1]. Within this patent series, compound 174 (CFT8634) demonstrates a BRD9 DC50 of 3 nM and is orally bioavailable, establishing the therapeutic potential of this chemotype . Other exemplars in the series show DC50 values ranging from 1.0 nM (compounds 49–51) to <100 nM (compounds 52–54) [2]. However, it must be explicitly stated that NO discrete DC50 or Dmax value for PROTAC BRD9 Degrader-5 is available in the public domain as of the search date. The specific Example 5 compound in the patent (which may or may not correspond exactly to the commercial Degrader-5 designation) lacks a published biological data point. Users intending to employ Degrader-5 for quantitative pharmacology should either request proprietary characterization data from the vendor or perform in-house DC50 determination using BRD9 HiBiT or Western blot degradation assays in their cell line of interest.

Degradation Potency
Class-level
No public DC50 for Degrader-5; patent series range 1.0 nM–3 nM
Potency remains uncharacterized; consider Degrader-7 or -8 for documented activity
Request vendor characterization or use alternatives with published DC50
structure-activity relationship degradation potency patent series

PROTAC BRD9 Degrader-5: Optimal Research Applications


Linker Topology in BRD9 ncBAF Scaffold Studies

PROTAC BRD9 Degrader-5 is uniquely suited for comparative linker topology studies within the CRBN-based BRD9 degrader series. Its bipiperidine linker provides a conformationally constrained spacer that differs from the flexible polyether linker of dBRD9 and the piperazine-based linker of Degrader-7 . Researchers investigating the relationship between linker rigidity and ternary complex cooperativity can use Degrader-5 alongside dBRD9 and Degrader-7 to systematically vary linker flexibility while holding the warhead and E3 ligase ligand constant, enabling structure-activity relationship mapping of the linker's contribution to degradation kinetics [1]. The 98% purity specification ensures that observed biological differences are attributable to structural variation rather than impurity-driven artifacts [2].

CRBN-Dependent Degradation in Cereblon-Expressing Cells

As a CRBN-recruiting PROTAC, Degrader-5 is appropriate for use in cell lines where Cereblon expression has been profiled and where CRBN-dependent degradation has been validated—for example, in MOLM-13 acute myeloid leukemia cells, where dBRD9 demonstrates an IC50 of 56.6 nM . By contrast, VHL-based degraders such as VZ185 (DC50 BRD9 = 1.8 nM) require different cellular machinery and may exhibit divergent activity in cell lines with low VHL expression [1]. Degrader-5's CRBN-dependent mechanism enables co-treatment studies with IMiDs (e.g., lenalidomide, pomalidomide) as competitive controls to confirm on-target degradation via ternary complex disruption, a standard validation approach in targeted protein degradation research [2].

Dose-Finding and Cell Permeability Optimization

With a molecular weight of 751.24 Da, PROTAC BRD9 Degrader-5 occupies an intermediate position in the BRD9 degrader chemical space—lighter than dBRD9 (856.75 Da) and heavier than small-molecule BRD9 inhibitors such as BI-7273 (~400 Da) . This intermediate molecular weight may offer a favorable balance between target binding affinity and passive membrane permeability, as PROTACs exceeding 800 Da often exhibit reduced cellular uptake [1]. Degrader-5 is therefore a rational choice for initial dose-response experiments in cellular degradation assays where permeability is a known concern, such as in certain solid tumor cell lines with intact tight junctions. Users should confirm permeability experimentally using their specific cell model, as no direct PAMPA or Caco-2 data are publicly available for this compound.

Patent-Landscape-Guided BRD9 Degrader Optimization

PROTAC BRD9 Degrader-5 represents a specific structural exemplar from the WO2021178920 A1 patent series, which has yielded clinical-stage compounds such as CFT8634 (DC50 = 3 nM) with demonstrated oral bioavailability and in vivo efficacy in synovial sarcoma models . Medicinal chemistry teams engaged in BRD9 degrader optimization can use Degrader-5 as a structurally characterized reference compound to benchmark new linker designs or warhead modifications against a defined point in the patent SAR landscape [1]. Its commercial availability with documented purity and structural characterization supports reproducible head-to-head comparisons across different research groups, facilitating collaborative SAR exploration within the BRD9 degrader chemical space.

Application
Selection Property
Validation Focus
Linker Topology Studies in ncBAF Complex
Linker rigidity and ternary complex geometry
Degradation kinetics across linker variants
CRBN-Dependent BRD9 Degradation in Cereblon-Expressing Cells
CRBN-specific degradation mechanism
On-target degradation via IMiD competition
Cell Permeability and Dose-Response Optimization
Intermediate molecular weight profile
Cellular uptake and DC50 determination
Patent-Landscape-Guided BRD9 Degrader Optimization
Structurally defined reference compound from patent series
Benchmarking linker or warhead modifications

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC BRD9 Degrader-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.